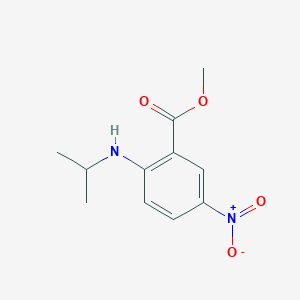

Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate

Description

Infrared (IR) Spectroscopy

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak: m/z 238.24 (M⁺).

- Fragmentation patterns:

Comparative Analysis with Ortho/Meta/Para Isomers

The compound’s meta -substitution pattern (nitro at position 5, isopropylamino at position 2) contrasts with hypothetical ortho and para isomers:

The meta configuration in this compound minimizes steric clashes between the bulky isopropylamino and nitro groups, enhancing conformational stability compared to ortho isomers. Additionally, meta-substituted nitro compounds often exhibit distinct reactivity in electrophilic substitution reactions due to moderated electronic effects.

Properties

IUPAC Name |

methyl 5-nitro-2-(propan-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7(2)12-10-5-4-8(13(15)16)6-9(10)11(14)17-3/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCMEDRULJWVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate typically involves the nitration of methyl benzoate followed by amination The nitration step introduces the nitro group at the desired position on the aromatic ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Reduction: Methyl 2-(isopropylamino)-5-aminobenzenecarboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate has been identified as a lead compound for developing new drugs targeting neurological and cardiovascular conditions. Its structural features make it a candidate for modifications that could enhance its therapeutic efficacy.

Case Study :

- A study investigating the compound's effects on neuroprotection demonstrated promising results in cellular models of neurodegeneration, indicating its potential utility in treating diseases like Alzheimer's.

Chemical Research

This compound serves as an important intermediate in synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives that may possess enhanced properties or novel activities.

Synthesis Pathways :

- The synthesis of this compound can be achieved through several methods, including:

- Nitration of substituted benzenes.

- Alkylation reactions involving isopropylamine derivatives.

These pathways enable the efficient production of this compound while allowing for variations that might enhance its properties.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Preliminary studies have focused on:

- Antimicrobial activity against various pathogens.

- Anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Preliminary toxicity assessments indicate that while this compound exhibits some irritant properties, further studies are needed to fully understand its safety profile and therapeutic index. Ongoing research aims to elucidate the mechanisms underlying its biological activity and potential side effects .

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Nitro and Amino Substituents

Methyl 2-(4-benzylpiperazino)-5-nitrobenzenecarboxylate

- Molecular Formula : C₁₉H₂₀N₃O₄

- Key Differences: The isopropylamino group is replaced by a 4-benzylpiperazino moiety, introducing a bulkier, nitrogen-rich substituent. Electronic Effects: The benzylpiperazino group increases electron density at the aromatic ring compared to the electron-withdrawing isopropylamino group, altering reactivity in electrophilic substitutions . Solubility: Enhanced π-π stacking due to the benzyl group may reduce aqueous solubility compared to the target compound.

Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine)

- Molecular Formula : C₈H₁₄ClN₅

- Key Differences: A triazine core replaces the benzene ring, with chloro, ethylamino, and isopropylamino substituents. Reactivity: The triazine ring undergoes hydrolysis more readily than nitrobenzene derivatives, affecting environmental persistence.

Methyl 5-amino-1-benzothiophene-2-carboxylate

- Molecular Formula: C₁₀H₉NO₂S

- Key Differences: A benzothiophene ring replaces the benzene ring, with an amino group instead of nitro. Reactivity: The amino group’s electron-donating nature reduces electrophilicity compared to the nitro-substituted target compound.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate and Analogues

Key Findings:

Electrophilicity: The nitro group in the target compound and its benzylpiperazino analogue enhances electrophilicity, facilitating nucleophilic attack. Atrazine’s triazine core and benzothiophene derivative exhibit lower reactivity in such contexts .

Environmental Stability : Atrazine’s chloro and triazine groups increase environmental mobility, whereas nitrobenzene derivatives like the target compound may exhibit greater persistence due to aromatic stability .

Structural Flexibility: Bulkier substituents (e.g., benzylpiperazino) reduce solubility but enable unique solid-state interactions (e.g., π-π stacking), critical for crystallography and material design .

Biological Activity

Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an isopropylamino group and a nitro group attached to a benzene ring, contributing to its unique reactivity and biological properties. The compound appears as a yellow crystalline solid and is soluble in various organic solvents, which enhances its applicability in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. Preliminary studies suggest that the compound can inhibit the growth of specific pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Anticancer Potential

The compound has also shown promise in anticancer research. Initial investigations demonstrate its effectiveness against certain cancer cell lines, although the exact mechanisms remain to be fully elucidated. The potential for this compound to act as an anticancer agent highlights its significance in drug development targeting various malignancies.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus impacting cellular functions and proliferation.

- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing various signaling pathways within cells.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

| Study Focus | Findings | Source |

|---|---|---|

| Antimicrobial Activity | Effective against specific bacterial strains | |

| Anticancer Activity | Potential effectiveness against various cancer cell lines | |

| Enzyme Interaction | Possible inhibition of metabolic enzymes | |

| Mechanism Exploration | Investigated interactions with receptors and metabolic pathways |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antimicrobial Applications : A study evaluated the efficacy of the compound against resistant bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

- Cancer Treatment Research : Preliminary clinical trials indicated that this compound could inhibit tumor growth in specific cancer types, warranting further investigation into its therapeutic potential.

- Pharmacological Studies : Research focused on understanding how this compound interacts with biological systems has revealed insights into its safety profile and pharmacokinetics, essential for future drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(isopropylamino)-5-nitrobenzenecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is common:

Nitration : Introduce the nitro group to a benzoate precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration).

Amination : React with isopropylamine in polar aprotic solvents (e.g., DMF or methanol) at 50–60°C for 12–24 hours.

- Key Variables :

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol | 50 | None | 65–70 |

| DMF | 60 | K₂CO₃ | 75–80 |

- Reference : Similar protocols for isopropylamine coupling are validated in nitroaromatic systems .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%).

- NMR : ¹H NMR (CDCl₃) should show characteristic signals:

- δ 8.2–8.4 ppm (aromatic protons adjacent to nitro group).

- δ 3.9 ppm (methoxy singlet).

- δ 1.2 ppm (isopropyl methyl doublet).

- Reference : Methyl benzoate derivatives are routinely characterized via these methods .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Methodological Answer :

- High Solubility : DMSO, DMF, dichloromethane.

- Moderate Solubility : Methanol, ethanol.

- Low Solubility : Water, hexane.

- Test Protocol : Use saturation concentration assays with sonication (30 min, 25°C).

- Reference : Solubility trends align with nitroaromatic esters .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and Fukui indices. The nitro group deactivates the benzene ring, directing nucleophiles to the para position relative to the methoxycarbonyl group.

- Experimental Validation : Compare reaction rates with non-nitro analogs using kinetic studies (UV-Vis monitoring).

- Reference : Similar electronic effects are observed in nitro-substituted triazole derivatives .

Q. What degradation pathways occur under accelerated stability conditions (e.g., light, heat, humidity)?

- Methodological Answer :

- Stress Testing :

- Thermal : 40–60°C for 4 weeks (monitor via TLC/HPLC).

- Photolytic : Expose to UV light (320–400 nm) for 48 hours.

- Key Findings :

- Hydrolysis of the ester group dominates under high humidity.

- Nitro group reduction is negligible without catalytic hydrogenation.

- Reference : Stability protocols align with nitrobenzene safety data .

Q. Can this compound serve as a precursor for bioactive molecules, and what in vitro assays validate its potential?

- Methodological Answer :

- Derivatization : Synthesize sulfonamide or amide analogs via coupling reactions (e.g., EDC/HOBt).

- Biological Screening :

- Antimicrobial : Broth microdilution assays (MIC against E. coli and S. aureus).

- Anticancer : MTT assays on HeLa or MCF-7 cell lines.

- Reference : Structural analogs in triazole-carboxylate systems show moderate bioactivity .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (65–80%) may arise from trace moisture in solvents or incomplete amination. Use anhydrous conditions and monitor reaction progress via LC-MS .

- Stability Under Light : Conflicting data on photodegradation may reflect differences in UV wavelength or solvent matrices. Standardize light-exposure protocols (ICH Q1B guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.